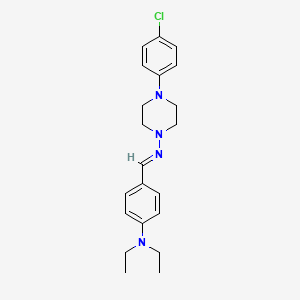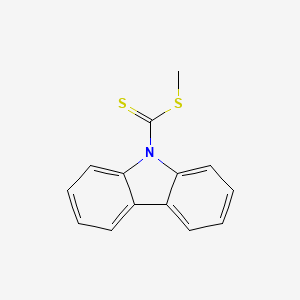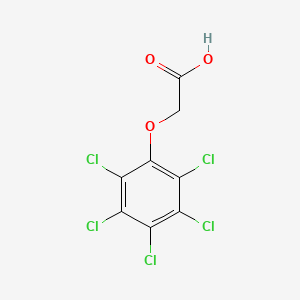
Pentachlorophenoxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentachlorophenoxyacetic acid is a synthetic organic compound with the molecular formula C8H3Cl5O3. It is a chlorinated derivative of phenoxyacetic acid and is known for its use in various industrial and agricultural applications. This compound is characterized by its high chlorine content, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Pentachlorophenoxyacetic acid can be synthesized through the chlorination of phenoxyacetic acid. The process involves the substitution of hydrogen atoms on the phenoxy ring with chlorine atoms. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where phenoxyacetic acid is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions: Pentachlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed for substitution reactions.
Major Products:
Oxidation: Chlorinated quinones and carboxylic acids.
Reduction: Less chlorinated phenoxyacetic acid derivatives.
Substitution: Phenoxyacetic acid derivatives with various functional groups.
科学研究应用
Pentachlorophenoxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on plant growth and development, as well as its potential use as a herbicide.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of pentachlorophenoxyacetic acid involves its interaction with cellular components and enzymes. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventually plant death. The compound’s high chlorine content also contributes to its antimicrobial properties by disrupting microbial cell membranes and enzyme functions.
相似化合物的比较
Pentachlorophenoxyacetic acid can be compared with other chlorinated phenoxyacetic acids, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar growth-regulating properties but lower chlorine content.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with intermediate chlorine content and similar applications.
Uniqueness: this compound’s high chlorine content makes it more effective in certain applications, particularly where higher reactivity and stronger antimicrobial properties are desired. this also makes it more toxic and environmentally persistent compared to its less chlorinated counterparts.
属性
CAS 编号 |
2877-14-7 |
|---|---|
分子式 |
C8H3Cl5O3 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-(2,3,4,5,6-pentachlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H3Cl5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15) |
InChI 键 |
OBEUDXCKNSDQIL-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
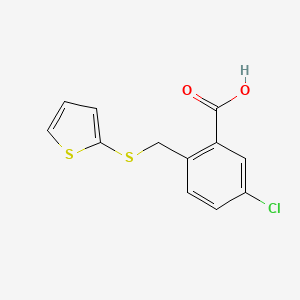
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
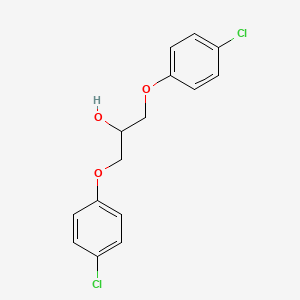
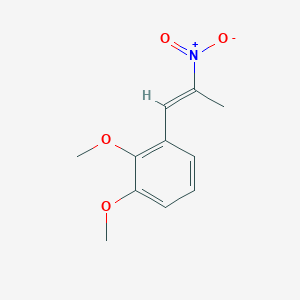


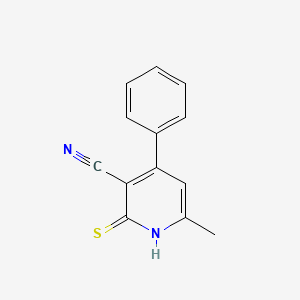
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)
